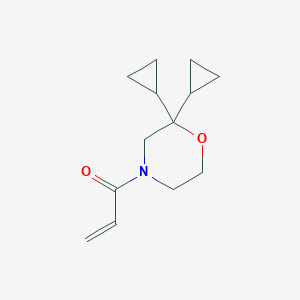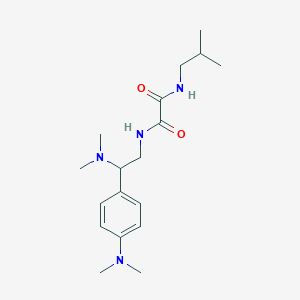
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one, commonly known as DCM, is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is critical for the regulation of the tumor suppressor protein p53, which plays a crucial role in preventing the development of cancer. DCM has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of cancer.
Mechanism Of Action
DCM binds to the hydrophobic pocket of MDM2, which is critical for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis, which are critical mechanisms for preventing cancer development.
Biochemical and Physiological Effects
DCM has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DCM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Advantages And Limitations For Lab Experiments
DCM has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction. However, DCM has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations need to be considered when designing experiments using DCM.
Future Directions
There are several future directions for DCM research, including the development of more efficient synthesis methods, the optimization of DCM dosing and administration, and the evaluation of DCM in combination with other cancer therapies. Additionally, the development of DCM analogs with improved pharmacokinetic properties and reduced toxicity could enhance its potential as a therapeutic agent for cancer treatment.
Conclusion
In conclusion, 1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one (DCM) is a potent and selective inhibitor of the MDM2-p53 interaction, with potential as a therapeutic agent for the treatment of cancer. DCM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully evaluate the potential of DCM as a therapeutic agent for cancer treatment.
Synthesis Methods
The synthesis of DCM involves the reaction of 2,2-dicyclopropyl-1,3-dioxolane-4,5-dimethanol with morpholine and subsequent reaction with acryloyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of DCM.
Scientific Research Applications
DCM has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that DCM is a potent and selective inhibitor of the MDM2-p53 interaction, leading to the stabilization and activation of p53. This activation of p53 induces cell cycle arrest and apoptosis, which are critical mechanisms for preventing cancer development. DCM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
properties
IUPAC Name |
1-(2,2-dicyclopropylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-12(15)14-7-8-16-13(9-14,10-3-4-10)11-5-6-11/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXLQCYOIWAOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)(C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2858342.png)
![3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2858343.png)
![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)
